PF-750

Beschreibung

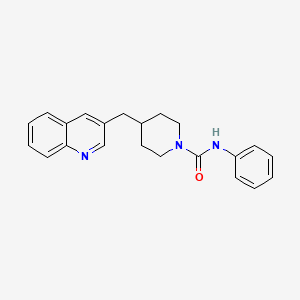

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODYGOZWZNCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648906 |

Source

|

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959151-50-9 |

Source

|

| Record name | PF-750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-750 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of PF-07321332 (Nirmatrelvir): An In-depth Technical Guide

An important note on nomenclature: The compound PF-07321332 is the active pharmaceutical ingredient in the antiviral medication Paxlovid, and is also known by its non-proprietary name, nirmatrelvir. It is highly probable that the query for "PF-750" was a typographical error referring to this compound. This guide will focus on the extensive scientific literature available for PF-07321332 (nirmatrelvir).

Introduction

PF-07321332, or nirmatrelvir, is an orally bioavailable antiviral drug developed by Pfizer.[1][2] It is a critical component of Paxlovid, where it is co-administered with ritonavir.[3][4][5] Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[6][7][8] This technical guide provides a detailed overview of the mechanism of action of nirmatrelvir, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro) of SARS-CoV-2, also known as the 3C-like protease (3CLpro).[3][6][9] Mpro plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for viral replication and transcription.[9][10] Inhibition of Mpro activity effectively halts the viral replication process.[2][6]

The mechanism of inhibition is through the formation of a reversible covalent bond between the nitrile warhead of nirmatrelvir and the catalytic cysteine residue (Cys145) in the Mpro active site.[2][11] This interaction disrupts the catalytic dyad (His41 and Cys145) of the enzyme, rendering it incapable of processing the viral polyproteins.[12] X-ray crystallography studies have confirmed that nirmatrelvir binds directly to the active site of SARS-CoV-2 Mpro.[9]

The high degree of conservation of the Mpro active site across coronaviruses suggests that nirmatrelvir may have broad-spectrum activity against various coronaviruses and be less susceptible to the development of resistance from mutations in the spike protein.[3][7]

The Role of Ritonavir

Nirmatrelvir is co-administered with a low dose of ritonavir.[3][4] Ritonavir itself is a protease inhibitor, but it is not active against SARS-CoV-2 Mpro.[9] Its function in Paxlovid is to inhibit the human cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] By inhibiting CYP3A4-mediated metabolism of nirmatrelvir, ritonavir increases the plasma concentration and prolongs the half-life of nirmatrelvir, thereby enhancing its antiviral efficacy.[4][5]

Quantitative Data

The following tables summarize the in vitro inhibitory and antiviral activities of nirmatrelvir against SARS-CoV-2 and its variants.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro | Biochemical Assay | 3.1 | 19.2 | [9] |

| Inhibitor | Virus Strain/Variant | Cell Line | EC50 (nM) | Reference |

| Nirmatrelvir | SARS-CoV-2 (USA-WA1/2020) | VeroE6-P-gp knockout | 38.0 | |

| Nirmatrelvir | Alpha (B.1.1.7) | VeroE6-P-gp knockout | 41.0 | |

| Nirmatrelvir | Beta (B.1.351) | VeroE6-P-gp knockout | 127.2 | |

| Nirmatrelvir | Gamma (P.1) | VeroE6-P-gp knockout | 24.9 | |

| Nirmatrelvir | Delta (B.1.617.2) | VeroE6-P-gp knockout | 15.9 | |

| Nirmatrelvir | Lambda (C.37) | VeroE6-P-gp knockout | 21.2 | |

| Nirmatrelvir | Mu (B.1.621) | VeroE6-P-gp knockout | 25.7 | |

| Nirmatrelvir | Omicron (B.1.1.529) | VeroE6-P-gp knockout | 16.2 |

Experimental Protocols

Mpro Inhibition Assay (FRET-based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by an Mpro cleavage sequence. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (Nirmatrelvir)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add a small volume (e.g., 1 µL) of each compound dilution.

-

Add a solution containing SARS-CoV-2 Mpro (final concentration ~50 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for approximately 15 minutes to allow for the compound to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate (final concentration ~20 µM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) kinetically for a set period (e.g., 30-60 minutes).

-

The initial reaction velocity is calculated from the linear portion of the fluorescence curve.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (CPE Reduction Assay)

This protocol outlines a cell-based assay to evaluate the antiviral activity of a compound against live SARS-CoV-2 by measuring the reduction of the viral-induced cytopathic effect (CPE).

Principle: SARS-CoV-2 infection of susceptible cells (e.g., VeroE6) leads to cell death, known as the cytopathic effect. The antiviral activity of a compound can be quantified by its ability to protect cells from CPE.

Materials:

-

VeroE6 cells

-

Cell culture medium (e.g., DMEM supplemented with FBS)

-

SARS-CoV-2 virus stock

-

Test compound (Nirmatrelvir)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminescence plate reader

Procedure:

-

Seed VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the culture medium from the cells and add the diluted compounds to the respective wells.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (typically 48-72 hours).

-

Assess cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SARS-CoV-2 Replication Cycle and Nirmatrelvir Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir on polyprotein processing.

Generalized Mpro Inhibition Assay Workflow (FRET-based)

Caption: A generalized workflow for determining the IC50 of an Mpro inhibitor using a FRET-based assay.

Nirmatrelvir Interaction with Mpro Active Site

Caption: Covalent interaction of Nirmatrelvir's nitrile group with the catalytic Cys145 in the Mpro active site.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

PF-750: A Technical Guide to a Selective Covalent Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-750, a pioneering selective, covalent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a principal metabolic enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides, making it a significant therapeutic target for pain, inflammation, and central nervous system disorders.[1] this compound belongs to a novel mechanistic class of piperidine/piperazine urea-based inhibitors that exhibit remarkable selectivity for FAAH over other serine hydrolases.[2] This document details the inhibitor's mechanism of action, presents its quantitative potency and selectivity data, outlines the key experimental protocols for its characterization, and illustrates relevant biological and experimental pathways.

Chemical Properties and Structure

This compound is chemically identified as N-phenyl-4-(quinolin-2-ylmethyl)piperidine-1-carboxamide. Its structure features a central piperidine urea scaffold, which, despite the inherent stability of the urea functional group, acts as a novel platform for the covalent inactivation of FAAH.[2][3]

| Property | Value |

| Chemical Name | N-phenyl-4-(quinolin-2-ylmethyl)piperidine-1-carboxamide |

| CAS Number | 959151-50-9 |

| Molecular Formula | C₂₂H₂₃N₃O |

| Molecular Weight | 345.44 g/mol |

| Appearance | Crystalline solid |

Mechanism of Action

This compound is a time-dependent, irreversible inhibitor of FAAH.[3] The inhibitory mechanism involves the covalent modification of the enzyme's active site. FAAH possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[4] this compound's urea carbonyl is attacked by the catalytic nucleophile, Ser241, leading to the formation of a stable carbamate adduct. This carbamylation event irreversibly inactivates the enzyme.[3] X-ray crystallography studies of related compounds have confirmed this covalent linkage to Ser241.[5] This mechanism is distinct from that of many other serine hydrolase inhibitors and is thought to contribute to this compound's remarkable selectivity.[2]

Figure 1: Mechanism of covalent inhibition of FAAH by this compound.

Quantitative Potency and Selectivity

The inhibitory potency of this compound is time-dependent, a characteristic of irreversible inhibitors. Its IC₅₀ varies with the pre-incubation period of the inhibitor with the enzyme. For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is the most accurate measure of potency.[6]

Table 1: In Vitro Potency of this compound against Fatty Acid Amide Hydrolase (FAAH)

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| IC₅₀ | Time-dependent | 16.2 - 595 nM | [7] |

| IC₅₀ | 5 min pre-incubation (human FAAH) | 0.6 µM (600 nM) | [8] |

| IC₅₀ | 60 min pre-incubation (human FAAH) | 0.016 µM (16 nM) | [8] |

| k_inact/K_i | Human FAAH | ~800 M⁻¹s⁻¹ |[6] |

Activity-based protein profiling (ABPP) has demonstrated that this compound is exceptionally selective for FAAH.[2]

Table 2: Selectivity Profile of this compound

| Target | Method | Finding | Reference |

|---|---|---|---|

| Other Serine Hydrolases | Competitive ABPP (mouse/human proteomes) | No discernible off-target activity up to 500 µM. Completely selective for FAAH. | [2] |

| Peripheral Tissues (Liver) | In vivo competitive ABPP | No detectable off-target activity, unlike other inhibitors such as URB597. |[6] |

Signaling Pathway Consequences

FAAH is the primary enzyme responsible for terminating the signaling of the endocannabinoid anandamide (AEA). By irreversibly inhibiting FAAH, this compound prevents the hydrolysis of AEA into arachidonic acid and ethanolamine. This leads to an accumulation of AEA in the synapse and surrounding tissues, thereby enhancing "endocannabinoid tone." Elevated AEA levels result in more sustained activation of cannabinoid receptors, primarily CB1 (highly expressed in the CNS) and CB2 (predominantly in the immune system), leading to downstream therapeutic effects such as analgesia and anxiolysis.[2][9]

Figure 2: Signaling pathway impacted by FAAH inhibition with this compound.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. The following are detailed summaries based on established methodologies used for FAAH inhibitor analysis.[3][10]

Determination of Inhibitor Potency (k_inact/K_i)

This protocol determines the kinetic parameters for time-dependent, irreversible inhibition.

-

Enzyme Preparation: Use purified recombinant human FAAH or FAAH-containing cell/tissue lysates.

-

Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Inhibitor Preparation: Prepare stock solutions of this compound in DMSO and make serial dilutions in assay buffer.

-

Assay Procedure (Continuous Kinetic):

-

Dispense FAAH enzyme into a 96-well plate.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Immediately add a substrate (e.g., oleamide for a coupled assay or a fluorogenic substrate like AMC-arachidonoyl amide).

-

Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time at 37°C.

-

-

Data Analysis:

-

For each inhibitor concentration [I], fit the progress curves to a first-order decay equation to obtain the observed rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the inhibitor concentration [I].

-

Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact[I] / (K_i + [I]) to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal rate (K_i).

-

The overall potency is expressed as the second-order rate constant k_inact/K_i .[11]

-

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of this compound across the serine hydrolase superfamily in a native biological system.[5][12]

Figure 3: Experimental workflow for competitive ABPP.

-

Proteome Preparation: Homogenize tissues (e.g., mouse brain, liver) in an appropriate buffer (e.g., Tris-buffered saline) and separate into membrane and soluble fractions by ultracentrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg protein in 50 µL) with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as fluorophosphonate-rhodamine (FP-Rhodamine), to a final concentration of 1 µM. Incubate for an additional 30 minutes at 37°C.[5]

-

Quenching and Separation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples and separate the proteins on a 10% SDS-PAGE gel.

-

Visualization and Analysis: Visualize the labeled proteins using an in-gel fluorescence scanner. Compare the fluorescence intensity of protein bands in the this compound-treated lanes to the DMSO control lane. A significant reduction or complete disappearance of a fluorescent band indicates that this compound has inhibited the activity of that specific serine hydrolase. For this compound, only the band corresponding to FAAH (~60 kDa) should disappear, demonstrating its high selectivity.[6]

Conclusion

This compound is a highly selective, covalent inhibitor of FAAH that has served as a critical tool for understanding the therapeutic potential of modulating the endocannabinoid system. Its novel urea-based scaffold and mechanism of action provide a foundation for the development of next-generation FAAH inhibitors with optimized pharmacological properties. The experimental protocols detailed herein represent the standard methodologies for characterizing the potency and selectivity of such compounds, ensuring robust and reproducible data for drug development professionals and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha | Springer Nature Experiments [experiments.springernature.com]

- 5. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid amide hydrolase | Hydrolases & Lipases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. scilit.com [scilit.com]

- 10. oncotarget.com [oncotarget.com]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PF-750

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-750 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides. By covalently modifying the active site serine nucleophile of FAAH, this compound elevates the endogenous levels of these signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic actions, without the undesirable side effects associated with direct cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including detailed experimental protocols and a summary of its mechanism of action and effects on endocannabinoid signaling.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of FAAH.

Mechanism of Action

This compound acts as a time-dependent, covalent inhibitor of FAAH.[1] The urea functional group within the this compound molecule serves as a tempered electrophile that carbamylates the catalytic serine residue (Ser241) in the active site of FAAH.[1] This covalent modification is irreversible, leading to a sustained inhibition of the enzyme's activity.

The proposed mechanism involves the formation of a tetrahedral intermediate following the nucleophilic attack of Ser241 on the carbonyl carbon of the urea moiety. This intermediate then collapses, leading to the carbamylation of the serine residue and inactivation of the enzyme.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of FAAH. Its inhibitory activity is time-dependent, with the IC50 value decreasing with longer pre-incubation times with the enzyme.

| Pre-incubation Time (minutes) | IC50 (nM) |

| 5 | 595 |

| 60 | 16.2 |

| Table 1: In Vitro Potency of this compound against FAAH |

Data derived from studies with recombinant human FAAH.

A key feature of this compound is its remarkable selectivity for FAAH over other serine hydrolases. Activity-based protein profiling (ABPP) has demonstrated that this compound is completely selective for FAAH in both in vitro and in vivo settings.[1] This high selectivity is attributed to the unique ability of FAAH to hydrolyze C(O)-N bonds, a characteristic that distinguishes it from the majority of mammalian serine hydrolases which primarily act on ester and thioester bonds.[1]

Effects on Endocannabinoid Signaling

By inhibiting FAAH, this compound prevents the breakdown of anandamide and other N-acylethanolamines (NAEs), leading to their accumulation in various tissues, including the brain. This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like TRPV1, thereby modulating a range of physiological processes.

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. The primary focus of published research has been on its pharmacodynamic properties and selectivity. However, based on its intended use as a research tool and potential therapeutic agent, it is designed to be orally active and CNS-penetrant.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol is based on a fluorometric method to measure the inhibition of FAAH activity.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Dilute recombinant FAAH to the desired concentration in FAAH Assay Buffer.

-

Prepare the AAMCA substrate solution in DMSO.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add FAAH Assay Buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Add the diluted FAAH enzyme to all wells except the background controls.

-

Pre-incubate the plate at 37°C for the desired time (e.g., 5 or 60 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a set period at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a general workflow for assessing the selectivity of this compound against other serine hydrolases in a complex proteome.

Materials:

-

Tissue or cell proteome lysate

-

This compound

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Labeling:

-

Pre-incubate aliquots of the proteome lysate with varying concentrations of this compound or DMSO (vehicle control) for a specified time at 37°C.

-

Add the FP-rhodamine probe to each aliquot and incubate to label the active serine hydrolases.

-

-

SDS-PAGE and Imaging:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled hydrolases using a fluorescence gel scanner.

-

-

Analysis:

-

Compare the fluorescence intensity of the bands in the this compound-treated lanes to the vehicle control lane.

-

A decrease in the intensity of a specific band indicates that this compound has inhibited that particular hydrolase. The high selectivity of this compound would be demonstrated by a significant reduction only in the band corresponding to FAAH, with other serine hydrolase bands remaining unaffected.

-

Conclusion

This compound is a valuable research tool for studying the endocannabinoid system due to its high potency and exceptional selectivity for FAAH. Its mechanism as a covalent inhibitor ensures prolonged in vivo activity. While detailed pharmacokinetic data remains limited in publicly accessible literature, its demonstrated efficacy in preclinical models suggests adequate bioavailability and CNS penetration. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound and its potential therapeutic applications. Further studies are warranted to fully characterize its ADME profile and to explore its efficacy in a broader range of disease models.

References

PF-750: A Technical Guide for the Investigation of Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF-750, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for the study of endocannabinoid signaling. This document details the mechanism of action of this compound, its quantitative inhibitory properties, and provides detailed experimental protocols for its application in research settings.

Introduction to this compound and Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. A key component of the ECS is the endocannabinoid anandamide (AEA), a neurotransmitter that is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] By inhibiting FAAH, the synaptic lifetime and signaling effects of anandamide are potentiated, offering a valuable pharmacological tool to probe the functions of the ECS.

This compound is a piperidine urea-based compound that acts as a potent, irreversible, and highly selective inhibitor of FAAH.[1] Its high selectivity for FAAH over other serine hydrolases minimizes off-target effects, making it a precise tool for investigating the therapeutic potential of FAAH inhibition.[2][3] This guide will explore the technical details of using this compound to dissect the intricacies of endocannabinoid signaling.

Mechanism of Action of this compound

This compound functions as a time-dependent, covalent inhibitor of FAAH.[3][4] The inhibition mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) within the FAAH active site.[4] This covalent modification is essentially irreversible under physiological conditions, leading to a sustained inactivation of the enzyme.[2] The high affinity of this compound for the FAAH active site, coupled with this irreversible covalent modification, underlies its potent inhibitory activity.

Quantitative Inhibitory Profile of this compound

The potency of this compound as an FAAH inhibitor has been characterized across different species and under various assay conditions. The time-dependent nature of its inhibition is reflected in the decrease of its IC50 value with longer pre-incubation times.

| Compound | Enzyme Source | Parameter | Value | Pre-incubation Time |

| This compound | Recombinant Human FAAH | IC50 | 16.2 nM | Not Specified |

| This compound | Recombinant Human FAAH | IC50 | 0.6 µM (600 nM) | 5 minutes |

| This compound | Recombinant Human FAAH | IC50 | 0.016 µM (16 nM) | 60 minutes |

| This compound | Humanized Rat FAAH | kinact/Ki | 800 M⁻¹s⁻¹ | Not Applicable |

Data compiled from multiple sources.[3][5]

Experimental Protocols

In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC50) of this compound on FAAH activity using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Reconstitute the FAAH enzyme in FAAH Assay Buffer to the desired concentration. Keep on ice.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the FAAH enzyme to all wells except the blank controls.

-

Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Include control wells for 100% enzyme activity (enzyme + vehicle) and blank (assay buffer only).

-

-

Pre-incubation:

-

Due to the time-dependent nature of this compound, pre-incubate the plate at 37°C for a defined period (e.g., 15, 30, or 60 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a whole class of enzymes in a complex proteome.

Materials:

-

Cell or tissue lysate (e.g., brain homogenate)

-

This compound

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or FP-biotin)

-

SDS-PAGE materials

-

In-gel fluorescence scanner or streptavidin beads and mass spectrometer

Procedure:

-

Proteome Preparation:

-

Prepare a cell or tissue lysate in an appropriate buffer. Determine the protein concentration.

-

-

Inhibitor Incubation:

-

Aliquot the proteome and treat with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes) at 37°C.

-

-

Probe Labeling:

-

Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a further defined period (e.g., 30 minutes) at room temperature.

-

-

Analysis (Gel-Based):

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

FAAH will appear as a fluorescent band in the vehicle-treated lane. The disappearance of this band in the this compound-treated lanes indicates target engagement. The absence of changes in other bands indicates selectivity.

-

-

Analysis (Mass Spectrometry-Based):

-

If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.

-

Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled enzymes.

-

In Vivo Studies with this compound

This compound's oral activity and ability to cross the blood-brain barrier make it suitable for in vivo studies to investigate the effects of elevated endocannabinoid levels.

Generalized Experimental Design:

-

Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) based on the research question (e.g., models of pain, anxiety, or neuroinflammation).

-

Dosing and Administration:

-

Determine the appropriate dose of this compound based on literature or pilot studies.

-

Administer this compound via a suitable route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

-

Behavioral Assessment:

-

At a defined time point after this compound administration, conduct relevant behavioral tests (e.g., von Frey test for mechanical allodynia, elevated plus maze for anxiety).

-

-

Tissue Collection and Analysis:

-

Following the behavioral assessment, euthanize the animals and rapidly collect tissues of interest (e.g., brain regions, spinal cord).

-

Immediately process the tissues for the quantification of endocannabinoid levels (e.g., anandamide) using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

References

- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2.2.3. FAAH Inhibition [bio-protocol.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-07321332 (Nirmatrelvir): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of PF-07321332, commercially known as nirmatrelvir, a potent, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). As the active component of the antiviral therapy Paxlovid, nirmatrelvir represents a significant milestone in the fight against the COVID-19 pandemic. This guide details the compound's mechanism of action, preclinical and clinical development, and key experimental methodologies, presenting quantitative data in a structured format for ease of reference.

Introduction: The Urgent Need for an Oral Antiviral

The emergence of the COVID-19 pandemic, caused by SARS-CoV-2, created an unprecedented global health crisis, necessitating the rapid development of effective antiviral therapies. While vaccines have been instrumental in curbing the pandemic, the need for accessible, oral antiviral agents for treatment remains critical.[1] PF-07321332 (nirmatrelvir) was developed by Pfizer to meet this need, designed as a specific inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][3]

Discovery and Design of a Potent Mpro Inhibitor

The development of nirmatrelvir can be traced back to earlier research on inhibitors for the SARS-CoV-1 Mpro.[4] The high degree of homology (~96% sequence similarity) between the Mpro of SARS-CoV-1 and SARS-CoV-2 provided a strong foundation for the rapid design of targeted inhibitors.[1] The initial lead compound, PF-00835231, demonstrated potent in vitro activity against SARS-CoV-2 Mpro but suffered from low oral bioavailability.[4]

The strategic modification of PF-00835231, focusing on improving its pharmacokinetic properties while maintaining high potency, led to the synthesis of PF-07321332.[5] Key structural modifications included the introduction of a nitrile warhead as a reversible covalent inhibitor of the catalytic cysteine (Cys145) in the Mpro active site.[3]

Mechanism of Action: Targeting Viral Replication

The SARS-CoV-2 replication cycle is a complex process that relies on the cleavage of large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) by the main protease (Mpro) and the papain-like protease (PLpro).[1] Mpro is responsible for cleaving the polyprotein at 11 distinct sites, making it an attractive target for antiviral intervention.[1]

Nirmatrelvir acts as a peptidomimetic inhibitor that binds to the active site of the SARS-CoV-2 Mpro.[3] The nitrile group of nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) of Mpro, thereby blocking its proteolytic activity.[3] This inhibition prevents the processing of the viral polyproteins, ultimately halting viral replication.[1]

Below is a diagram illustrating the SARS-CoV-2 replication cycle and the point of inhibition by nirmatrelvir.

Preclinical Development

In Vitro Potency and Selectivity

Nirmatrelvir demonstrated potent inhibitory activity against SARS-CoV-2 Mpro with a Ki value of 3.11 nM.[6] The compound also exhibited broad-spectrum activity against other coronaviruses. In cell-based assays, nirmatrelvir effectively inhibited SARS-CoV-2 replication in various cell lines, including VeroE6 and human airway epithelial cells.

Table 1: In Vitro Activity of Nirmatrelvir

| Parameter | Value | Cell Line/Assay | Reference |

| Mpro Inhibition (Ki) | 3.11 nM | FRET-based assay | [6] |

| Mpro Inhibition (IC50) | 19.2 nM | FRET-based assay | [7] |

| Antiviral Activity (EC50) | 61.8 nM | dNHBE cells (3-day) | [8] |

| Antiviral Activity (EC90) | 181 nM | dNHBE cells (3-day) | [7][8] |

| Antiviral Activity (EC50) | 32.6 nM | dNHBE cells (5-day) | [8] |

| Antiviral Activity (EC90) | 56.1 nM | dNHBE cells (5-day) | [8] |

Pharmacokinetics and Safety in Animal Models

Preclinical pharmacokinetic studies were conducted in rats and monkeys. Nirmatrelvir exhibited moderate plasma clearance in rats (27.2 ml/min/kg) and monkeys (17.1 ml/min/kg).[9][10] The oral bioavailability was moderate in rats (34-50%) and low in monkeys (8.5%).[9] To overcome the suboptimal pharmacokinetic profile, particularly the rapid metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4), nirmatrelvir was co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor.[9][10] This combination, known as Paxlovid, significantly boosts the systemic exposure of nirmatrelvir.[10]

Reproductive and developmental safety studies in rats and rabbits showed no evidence of severe developmental toxicity.[11]

Table 2: Preclinical Pharmacokinetic Parameters of Nirmatrelvir

| Species | Plasma Clearance (ml/min/kg) | Half-life (h) | Oral Bioavailability (%) | Unbound Fraction in Plasma |

| Rat | 27.2 | 5.1 | 34-50 | 0.310 |

| Monkey | 17.1 | 0.8 | 8.5 | 0.478 |

Clinical Development

The clinical development of nirmatrelvir in combination with ritonavir (Paxlovid) was expedited through the EPIC (Evaluation of Protease Inhibition for COVID-19) clinical trial program.

Phase 2/3 EPIC-HR Trial

The EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who were at high risk of progressing to severe illness.[12]

The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28. The results demonstrated a significant reduction in the risk of hospitalization or death.

Table 3: Key Efficacy Results from the EPIC-HR Trial (Treated within 5 days of symptom onset)

| Outcome | Paxlovid (N=1039) | Placebo (N=1046) | Relative Risk Reduction (%) | Absolute Risk Reduction (%) |

| Hospitalization or Death | 8 (0.8%) | 66 (6.3%) | 88 | 5.5 |

| Death | 0 | 12 | 100 | 1.2 |

Data sourced from[12]

The study also showed a significant reduction in viral load at day 5 in the Paxlovid group compared to the placebo group.[13] The most common adverse events were dysgeusia, diarrhea, and vomiting.[12]

Synthesis and Formulation

Chemical Synthesis

The synthesis of nirmatrelvir is a multi-step process involving the coupling of key building blocks. One described method involves the saponification of a bicycloproline ester, followed by several coupling and dehydration steps to yield the final compound.[9]

Formulation

Paxlovid is an oral co-packaged product containing nirmatrelvir and ritonavir tablets.

-

Nirmatrelvir tablets (150 mg, pink, oval) : Inactive ingredients include colloidal silicon dioxide, croscarmellose sodium, lactose monohydrate, microcrystalline cellulose, and sodium stearyl fumarate. The film coating contains hydroxy propyl methylcellulose, iron oxide red, polyethylene glycol, and titanium dioxide.[10][14]

-

Ritonavir tablets (100 mg, white, capsule-shaped) : Inactive ingredients include anhydrous dibasic calcium phosphate, colloidal silicon dioxide, copovidone, sodium stearyl fumarate, and sorbitan monolaurate. The film coating may contain colloidal anhydrous silica, colloidal silicon dioxide, hydroxypropyl cellulose, hypromellose, polyethylene glycol, polysorbate 80, talc, and titanium dioxide.[10]

Experimental Protocols

Mpro Inhibition Assay (FRET-based)

This assay is used to determine the inhibitory potency of compounds against the SARS-CoV-2 main protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Workflow:

Cell-based Antiviral Assay (Cytopathic Effect - CPE)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context by measuring the prevention of virus-induced cell death (cytopathic effect).

Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. If the compound is effective, it will inhibit viral replication and protect the cells from virus-induced death. Cell viability is then quantified to determine the compound's antiviral activity.

Workflow:

Conclusion

The discovery and rapid development of PF-07321332 (nirmatrelvir) as a key component of Paxlovid underscore the power of targeted drug design and accelerated clinical evaluation in response to a global health emergency. Its potent and specific inhibition of the SARS-CoV-2 main protease, coupled with a favorable safety profile when co-administered with ritonavir, has provided a crucial oral therapeutic option for the treatment of COVID-19. This technical guide has summarized the key milestones and data from the discovery and development of this important antiviral agent, providing a valuable resource for the scientific and drug development communities.

References

- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 9. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 10. pfizermedical.com [pfizermedical.com]

- 11. researchgate.net [researchgate.net]

- 12. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]

- 13. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Potent and Selective FAAH Inhibitor PF-750: A Technical Overview of its Role in Elevating Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-750, a potent and selective covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The primary focus is on the mechanism by which this compound elevates levels of the endocannabinoid anandamide (AEA), a key neuromodulatory lipid. This document details the mechanism of action of this compound, presents quantitative data on anandamide elevation from studies with analogous FAAH inhibitors, outlines detailed experimental protocols for the quantification of anandamide, and provides visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of FAAH inhibition.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] A central component of the ECS is the endogenous cannabinoid ligand, N-arachidonoylethanolamine, commonly known as anandamide (AEA). Anandamide's biological activity is tightly regulated by its metabolic degradation, primarily through the action of the enzyme Fatty Acid Amide Hydrolase (FAAH).[2]

This compound is a potent, selective, and irreversible inhibitor of FAAH.[3][4] By covalently modifying the active site of FAAH, this compound effectively blocks the hydrolysis of anandamide, leading to a significant increase in its endogenous levels.[3] This elevation of anandamide enhances its signaling through cannabinoid receptors (CB1 and CB2), offering a promising therapeutic strategy for various pathological conditions while potentially avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][2]

Mechanism of Action of this compound

This compound belongs to a class of piperidine/piperazine urea-based FAAH inhibitors.[3] Its mechanism of action involves the covalent carbamylation of a catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[3] This irreversible binding inactivates the enzyme, preventing it from hydrolyzing anandamide into arachidonic acid and ethanolamine. The selectivity of this compound for FAAH over other serine hydrolases minimizes off-target effects, making it a valuable tool for studying the therapeutic effects of enhanced anandamide signaling.[4]

Signaling Pathway of Anandamide Degradation and FAAH Inhibition

Quantitative Data on Anandamide Elevation by FAAH Inhibitors

Table 1: Effect of FAAH Inhibitor URB597 on Brain Anandamide Levels in Primates [5]

| Brain Region | Vehicle (pmol/g) | URB597 (0.3 mg/kg, i.v.) (pmol/g) | % Increase |

| Midbrain | 0.8 ± 0.1 | 2.1 ± 0.3 | 162.5% |

| Putamen | 1.2 ± 0.2 | 3.5 ± 0.5 | 191.7% |

| Nucleus Accumbens | 1.0 ± 0.1 | 2.8 ± 0.4 | 180.0% |

| Prefrontal Cortex | 0.9 ± 0.1 | 2.4 ± 0.3 | 166.7% |

| Thalamus | 0.7 ± 0.1 | 1.9 ± 0.2 | 171.4% |

| Amygdala | 1.1 ± 0.2 | 3.2 ± 0.4 | 190.9% |

| Hippocampus | 1.3 ± 0.2 | 4.0 ± 0.6 | 207.7% |

| Data are presented as mean ± SEM. |

Table 2: Effect of FAAH Inhibitor JNJ-42165279 on Brain Anandamide Levels in Rats [4]

| Dose (mg/kg, p.o.) | Brain Anandamide (pmol/g) | Fold Increase vs. Vehicle |

| Vehicle | ~1.5 | 1.0 |

| 1 | ~4.5 | 3.0 |

| 3 | ~7.5 | 5.0 |

| 10 | ~10.5 | 7.0 |

| Data are estimated from a graphical representation in the cited publication. |

These data demonstrate that potent and selective FAAH inhibition leads to a substantial, several-fold increase in brain anandamide levels. It is highly probable that this compound administration would result in a similar dose-dependent elevation of anandamide concentrations.

Experimental Protocols for Anandamide Quantification

Accurate quantification of anandamide levels following the administration of an FAAH inhibitor like this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties. The following sections detail the key experimental methodologies.

In Vivo Administration of this compound

-

Vehicle Preparation: For in vivo studies, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle for hydrophobic compounds consists of a mixture of DMSO, a surfactant such as Tween 80 or Cremophor EL, and saline.

-

Dosing: The appropriate dose of this compound will depend on the animal model and the desired level of FAAH inhibition. Dose-response studies are recommended to determine the optimal concentration.

Tissue Collection and Processing

-

Brain Tissue Dissection: Following a predetermined post-administration time, animals are euthanized, and the brain is rapidly excised. The brain can be dissected on a cold plate to isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

-

Snap Freezing: Dissected tissues should be immediately snap-frozen in liquid nitrogen or on dry ice to halt enzymatic activity and preserve anandamide levels. Samples are then stored at -80°C until analysis.

-

Homogenization: Frozen tissue samples are weighed and homogenized in a suitable buffer, often containing protease inhibitors, on ice.

Lipid Extraction

Anandamide and other lipids are typically extracted from the tissue homogenate using a biphasic solvent system. A common method is the Bligh-Dyer extraction:

-

To the tissue homogenate, add a mixture of chloroform and methanol (typically in a 1:2 ratio).

-

Vortex the mixture thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge the sample to pellet the protein and separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids, including anandamide.

-

The organic solvent is then evaporated under a stream of nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of anandamide.

-

Sample Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol or acetonitrile.

-

Internal Standard: A deuterated anandamide internal standard (e.g., anandamide-d4 or anandamide-d8) is added to the sample prior to extraction or analysis to account for variations in extraction efficiency and instrument response.

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with solvents such as water, methanol, or acetonitrile, often with a modifier like formic acid or ammonium acetate, is used to separate anandamide from other lipids.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Anandamide is typically ionized using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for anandamide is selected and fragmented, and a specific product ion is monitored. The ratio of the signal from endogenous anandamide to the deuterated internal standard is used to calculate the concentration.

Experimental Workflow for Anandamide Quantification

Conclusion

This compound is a powerful pharmacological tool for elevating endogenous anandamide levels through the potent and selective inhibition of FAAH. This technical guide has provided an overview of its mechanism of action, presented representative quantitative data on the effects of analogous FAAH inhibitors on brain anandamide concentrations, and detailed the necessary experimental protocols for the accurate quantification of these changes. The ability of this compound and similar compounds to enhance anandamide signaling holds significant therapeutic potential for a range of neurological and psychiatric disorders. The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic benefits of FAAH inhibition.

References

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

PF-750 (CAS No. 959151-50-9): A Technical Guide to a Potent and Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF-750, a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document consolidates key information regarding its mechanism of action, quantitative data, experimental protocols, and its role within the endocannabinoid signaling pathway.

Core Compound Information

| Property | Data |

| Compound Name | This compound |

| CAS Number | 959151-50-9 |

| Molecular Formula | C₂₂H₂₃N₃O |

| Molecular Weight | 345.44 g/mol |

| IUPAC Name | N-phenyl-4-(quinolin-2-ylmethyl)piperidine-1-carboxamide |

| Synonyms | PF 750, PF750 |

| Mechanism of Action | Irreversible, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) |

| Target | Fatty Acid Amide Hydrolase (FAAH) |

| Therapeutic Potential | Anxiety, pain, inflammation, and other central nervous system disorders |

Quantitative Data

This compound is a time-dependent inhibitor of FAAH, meaning its inhibitory potency increases with the pre-incubation time with the enzyme. This is characteristic of irreversible inhibitors. The following table summarizes the in vitro inhibitory activity of this compound against FAAH.

| Parameter | Value (µM) | Conditions | Reference |

| IC₅₀ | 0.6 | 5-minute pre-incubation with recombinant human FAAH | [1] |

| IC₅₀ | 0.016 | 60-minute pre-incubation with recombinant human FAAH | [1] |

| IC₅₀ | 0.0162 | Not specified | [2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of endogenous fatty acid amides, most notably anandamide (AEA), an endocannabinoid that activates cannabinoid receptors (CB1 and CB2).[4]

By irreversibly binding to the active site of FAAH, this compound prevents the breakdown of anandamide.[1] This leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing and prolonging its signaling through cannabinoid receptors. This enhanced endocannabinoid tone is associated with analgesic, anxiolytic, anti-inflammatory, and antidepressant effects.[4]

FAAH Signaling Pathway and Inhibition by this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are primarily described in the work by Ahn et al. (2007). While the full text of this specific publication is not publicly available, the following protocols are based on the methodologies described in related literature and common practices for the evaluation of FAAH inhibitors.

In Vitro FAAH Inhibition Assay

This assay determines the potency of this compound in inhibiting FAAH activity.

Materials:

-

Recombinant human FAAH

-

This compound

-

Anandamide substrate (e.g., [³H]anandamide or a fluorogenic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Scintillation fluid (for radiolabeled assay) or fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted this compound to the wells.

-

Add recombinant human FAAH to each well.

-

Pre-incubate the enzyme and inhibitor for varying durations (e.g., 5 and 60 minutes) at 37°C to assess time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the anandamide substrate.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an acidic solution).

-

Quantify the product formation. For [³H]anandamide, this involves separating the radiolabeled ethanolamine product from the substrate and measuring radioactivity using a scintillation counter. For fluorogenic substrates, measure the fluorescence intensity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.

Materials:

-

Cell or tissue lysates (e.g., from mouse brain)

-

This compound

-

A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Prepare proteomes from the desired cells or tissues.

-

Pre-incubate the proteomes with varying concentrations of this compound for a specific time (e.g., 30 minutes) at room temperature.

-

Add the FP-Rh probe to the proteomes and incubate for a further period (e.g., 30 minutes) to label the active serine hydrolases that have not been inhibited by this compound.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

A reduction in the fluorescence intensity of the band corresponding to FAAH indicates inhibition by this compound. The absence of changes in the intensity of other bands indicates selectivity.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a covalent FAAH inhibitor like this compound.

Workflow for Characterizing Covalent FAAH Inhibitors

Competitive ABPP Experimental Workflow

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its time-dependent mechanism of action and high selectivity make it a valuable tool for studying the endocannabinoid system and a promising scaffold for the development of therapeutics for a range of neurological and inflammatory disorders. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel FAAH inhibitors.

References

- 1. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PF-750: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of PF-750, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for its application in neuroscience research.

Introduction to this compound

This compound is a novel, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating cannabinoid receptor signaling in the central nervous system.[1][3] This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in various neurological processes and as a potential therapeutic agent for pain, anxiety, and other central nervous system disorders.[1][2]

Chemical Properties:

| Property | Value |

| Chemical Name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide[4][5] |

| Alternative Names | PF 750, PF750[4][5] |

| CAS Number | 959151-50-9[4][5] |

| Molecular Formula | C₂₂H₂₃N₃O[4][5] |

| Molecular Weight | 345.44 g/mol [4][5] |

| Purity | ≥98% (HPLC)[4][5] |

Mechanism of Action

This compound acts as a time-dependent, irreversible inhibitor of FAAH.[6][7] It covalently modifies the active site serine nucleophile (Ser241) of the FAAH enzyme through carbamylation.[7] This covalent modification renders the enzyme inactive, leading to a sustained elevation of its primary substrate, anandamide.[1][7]

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of action of this compound.

Quantitative Data

In Vitro Potency of this compound

| Enzyme | Incubation Time | IC₅₀ (nM) | Reference |

| Human FAAH | 5 min | 600 | [6] |

| Human FAAH | 60 min | 16 | [6] |

| Rat FAAH | - | 16.2 | [4][5] |

Selectivity Profile of this compound

Activity-based protein profiling has demonstrated that this compound is highly selective for FAAH. It shows no significant off-target activity against a broad range of other serine hydrolases at concentrations up to 500 µM.[6][7]

Experimental Protocols

A. In Vitro FAAH Inhibition Assay

This protocol is adapted from the methods described by Ahn et al. (2007).[1]

Materials:

-

Recombinant human or rat FAAH

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% Triton X-100)

-

FAAH substrate (e.g., anandamide)

-

Detection reagent (e.g., for measuring arachidonic acid or ethanolamine)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubate the diluted this compound with the FAAH enzyme for varying durations (e.g., 5 and 60 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the FAAH substrate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of product formed using a suitable detection method.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

B. Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a general workflow for assessing the selectivity of this compound.

Materials:

-

Tissue or cell proteome lysates

-

This compound

-

Activity-based probe for serine hydrolases (e.g., FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Pre-incubate the proteome lysate with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the activity-based probe and incubate for another 30 minutes at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

Compare the fluorescence intensity of bands in the this compound-treated lanes to the vehicle control to identify off-target interactions.

Experimental Workflow Diagram

Suppliers

This compound is available from several reputable suppliers of research chemicals:

Researchers should always obtain a certificate of analysis to verify the purity and identity of the compound.

Conclusion

This compound is a potent, selective, and irreversible inhibitor of FAAH that serves as an invaluable research tool for the neuroscience community. Its ability to elevate endogenous anandamide levels provides a powerful method for elucidating the role of the endocannabinoid system in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development endeavors.

References

- 1. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PF 750 | CAS 959151-50-9 | PF750 | Tocris Bioscience [tocris.com]

- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 [art.torvergata.it]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for PF-750 in In Vitro Assays

Introduction

PF-750 is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), with an IC₅₀ of 16.2 nM. It exhibits high selectivity for FAAH over other serine hydrolases.[1] These characteristics make this compound a valuable tool for researchers studying the endocannabinoid system and related signaling pathways. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and use of this compound in cell-based experiments.

Data Presentation: Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for preparing stock solutions and working concentrations for in vitro assays.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |

| Ethanol | 1 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:5) | 0.125 mg/mL | [1] |

Note: The provided solubility data is a guideline. For batch-specific information, refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to final working concentrations.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate this compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution (Molecular Weight: 345.44 g/mol [1][2][3]), weigh out 3.45 mg of this compound.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.45 mg of this compound.

-

Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not cause cellular toxicity, typically below 0.5%.[4][5]

Materials:

-

This compound high-concentration stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you can prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For instance, to get a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

-

Mix and Add to Cells: Gently mix the final working solution by pipetting up and down and then add it to your cells. Ensure even distribution in the culture vessel.

-

Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any effects of the solvent itself.

Visualizations

Experimental Workflow for this compound Preparation

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage of PF-750 for mouse studies

Application Notes and Protocols for PF-750